2.7-Fold Greater Mpro Inhibitory Potency Versus Acriflavine in SARS-CoV-2 Enzymatic Assay
In a direct head-to-head enzymatic assay using a fluorogenic substrate to screen inhibitors of the SARS-CoV-2 main protease (Mpro), proflavine hemisulphate (PRF) demonstrated an IC50 of 2.07 ± 0.01 μM, which is 2.7-fold more potent than acriflavine (ACF) with an IC50 of 5.60 ± 0.29 μM. Both compounds were confirmed as non-competitive inhibitors of Mpro, and both showed nano-molar antiviral activities against SARS-CoV-2 that were equivalent to the clinical standard remdesivir [1]. This quantitative potency advantage positions PRF as the more efficient Mpro-targeting probe within the acridine chemotype.
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.07 ± 0.01 μM (proflavine hemisulphate, PRF) |
| Comparator Or Baseline | IC50 = 5.60 ± 0.29 μM (acriflavine, ACF) |
| Quantified Difference | 2.7-fold lower IC50 (greater potency) for PRF vs ACF |
| Conditions | Enzymatic assay with fluorogenic substrate; both compounds tested as non-competitive Mpro inhibitors; nano-molar anti-SARS-CoV-2 activity confirmed in cell-based assays |
Why This Matters
For researchers developing acridine-based coronavirus protease inhibitors, the 2.7-fold potency differential makes proflavine hemisulphate the superior starting scaffold for structure-activity relationship (SAR) optimization campaigns.
- [1] Liang J, Zheng M, Xu W, Chen Y, Tang P, Wu G, Zou P, Li H, Chen L. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorg Chem. 2022;129:106185. doi:10.1016/j.bioorg.2022.106185 View Source
